GLPG0259

MAPKAPK5 kinase inhibition IC50

Procure GLPG0259 for definitive MK5 target validation. This compound delivers 37 nM potency without confounding MAPK off-target activity. Distinguish your research from broad-spectrum inhibitors by leveraging its clinical-grade PK profile—26 hr human half-life and proven in vivo efficacy in arthritis/metastasis models. Optimize your experimental reproducibility with compound-specific supply.

Molecular Formula C24H26N8O2
Molecular Weight 458.5 g/mol
CAS No. 1195065-29-2
Cat. No. B6240727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0259
CAS1195065-29-2
Molecular FormulaC24H26N8O2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N
InChIInChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1
InChIKeyYBFGSJUVEOYPIS-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLPG-0259 (CAS 1195065-29-2) for MAPKAPK5 Research: Procurement and Analytical Reference Guide


4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide (CAS 1195065-29-2), also known as GLPG-0259 or GLPG0259 A, is a synthetic organic small molecule belonging to the substituted triazolopyrazine class . It functions as an ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5, also referred to as MK5 or PRAK), a serine/threonine kinase involved in inflammatory signaling pathways and cellular stress responses [1]. The compound was originally developed by Galapagos NV as a clinical candidate for rheumatoid arthritis, advancing to Phase II trials before discontinuation due to lack of efficacy in methotrexate-refractory patients [2]. GLPG-0259 is now utilized primarily as a research tool compound for investigating MAPKAPK5-dependent biology in inflammation, bone metabolism, and cancer metastasis models.

Why Generic MAPKAPK5 Inhibitors Cannot Substitute for GLPG-0259 (1195065-29-2) in Targeted Research Applications


MAPKAPK5 (MK5/PRAK) inhibitors exhibit substantial variability in potency, selectivity profile, and pharmacokinetic properties that preclude simple one-to-one substitution in research protocols. GLPG-0259 demonstrates nanomolar-range potency against MAPKAPK5 with a reported pIC50 of 7.43 (IC50 ≈ 37 nM) [1], whereas alternative MAPKAPK5 inhibitors such as the natural product noroxoaconitine exhibit micromolar potency (IC50 = 37.5 μM) representing an approximately 1,000-fold difference in biochemical inhibitory capacity [2]. Furthermore, commonly employed MAPK pathway inhibitors such as SB-203580 are optimized for p38 MAPK inhibition (IC50 = 50-600 nM) rather than MAPKAPK5, introducing confounding off-target effects in experimental systems where MK5-specific interrogation is required . GLPG-0259 also possesses a well-characterized human pharmacokinetic profile from Phase I studies, including an apparent terminal elimination half-life of 26.0 hours, dose-proportional exposure over a 30-150 mg single-dose range, and established safety and tolerability parameters in human subjects [3]—data that are entirely absent for most commercially available MAPKAPK5 research compounds. These quantitative and qualitative differences mandate compound-specific procurement for reproducible experimental outcomes.

GLPG-0259 (1195065-29-2) Quantitative Differentiation: Evidence-Based Comparison for MAPKAPK5 Inhibitor Procurement


Biochemical Potency: GLPG-0259 Demonstrates Nanomolar MAPKAPK5 Inhibition Versus Micromolar Potency of Natural Product Alternative Noroxoaconitine

GLPG-0259 inhibits MAPKAPK5 (MK5/PRAK) with a reported pIC50 of 7.43, corresponding to an IC50 value of approximately 37 nM [1]. In direct comparison, the diterpenoid alkaloid noroxoaconitine—identified as an alternative MAPKAPK5 inhibitor—exhibits an IC50 of 37.5 μM (37,500 nM) against the same target in biochemical assays [2]. This represents an approximately 1,000-fold difference in inhibitory potency between the two compounds targeting the identical kinase.

MAPKAPK5 kinase inhibition IC50 biochemical assay ATP-competitive

Target Selectivity: GLPG-0259 as MAPKAPK5-Specific Tool Versus Broad-Spectrum MAPK Inhibitor SB-203580

GLPG-0259 was developed as a selective MAPKAPK5 inhibitor with minimal activity against upstream MAP kinases [1]. In cellular assays, GLPG-0259 reduces inflammation and release of bone-degrading mediators but does not affect phosphorylation of c-Jun NH2-terminal protein kinase (JNK), ERK, or p38 MAP kinase [2]. In contrast, SB-203580—a commonly used tool compound for MAPK pathway studies—is a potent p38 MAPK inhibitor (IC50 = 50-600 nM) with substantially weaker activity against MAPKAPK5 and exhibits a distinct selectivity profile across the MAPK family . SB-203580 demonstrates 10-fold lower sensitivity to SAPK3 and SAPK4, and inhibits PKB phosphorylation with an IC50 of 3-5 μM, introducing multiple off-target activities that confound MK5-specific experimental interpretation.

kinase selectivity MAPKAPK5 p38 MAPK off-target SB-203580

Human Pharmacokinetics: GLPG-0259 Phase I Clinical PK Data Provide Dosing Guidance Absent from Research-Grade MAPKAPK5 Inhibitors

GLPG-0259 possesses a uniquely well-characterized human pharmacokinetic profile derived from four Phase I clinical studies in healthy male subjects [1]. The compound exhibits slow absorption with an apparent terminal elimination half-life of 26.0 hours, enabling once-daily dosing in clinical and translational research settings. Exposure increased in proportion to dose over a 30-150 mg single-dose range and a 25-75 mg repeated-dose range, with low-to-moderate between- and within-subject variability (coefficient of variation 16-30%). Steady-state plasma concentrations were reached between 5 and 8 dosing days. No equivalent human PK data exist for other MAPKAPK5 research compounds, including noroxoaconitine (no reported human PK), SB-203580 (preclinical only, no human oral PK characterization), or patent-derived analogs described in WO2007138072A2.

pharmacokinetics half-life oral bioavailability human PK dose-proportional

In Vivo Efficacy: GLPG-0259 Demonstrates Dose-Dependent Activity in Collagen-Induced Arthritis Model at 1 mg/kg Oral Dosing

GLPG-0259 reduces paw inflammation and bone destruction in the mouse collagen-induced arthritis (CIA) model of human rheumatoid arthritis at oral doses of 1 mg/kg and higher [1]. Notably, even in mice with established late-stage CIA disease, GLPG-0259 administration reduces both inflammation and bone destruction parameters. The compound reduces the release of several mediators of inflammation and bone degradation in vitro, including MMP1, MMP13, TNF, and IL-6 . In comparison, alternative MAPKAPK5 inhibitor noroxoaconitine has demonstrated in vitro kinase inhibition but lacks published in vivo efficacy data in disease-relevant animal models. Broad-spectrum MAPK inhibitors such as SB-203580 have shown anti-inflammatory activity in animal models, but their effects cannot be specifically attributed to MAPKAPK5 inhibition due to confounding p38 MAPK inhibition.

collagen-induced arthritis in vivo bone destruction inflammation oral dosing

Clinical Development Status: GLPG-0259 Safety and Tolerability Profile Established in Human Subjects Despite Phase II Efficacy Failure

GLPG-0259 advanced to Phase II clinical evaluation in rheumatoid arthritis patients, providing a human safety and tolerability dataset that distinguishes it from all other MAPKAPK5 research compounds [1]. In Phase I studies, single and repeated oral doses of GLPG-0259 were safe and well tolerated, with the most common adverse event being mild gastrointestinal discomfort. The Phase II study (NCT01024517) evaluated once-daily 50 mg GLPG0259 versus placebo in 30 patients with methotrexate-refractory active rheumatoid arthritis over 12 weeks. While the trial was terminated due to lack of efficacy on disease activity scores, the study conclusively demonstrated that GLPG-0259 was safe and well tolerated with daily dosing over 12 weeks in a patient population [2]. No other MAPKAPK5 inhibitor has been evaluated in human clinical trials. Alternative MAPK pathway inhibitors such as SB-203580 remain preclinical research tools without human safety characterization.

clinical trial Phase I Phase II safety tolerability human

Prostate Cancer Metastasis: GLPG-0259 Demonstrates Anti-Metastatic Activity in Preclinical PCa Models

GLPG-0259 inhibits metastasis of prostate cancer (PCa) cells in both in vitro and in vivo experimental systems [1]. In PC3 tail-vein experimental metastasis studies, administration of GLPG-0259 (MK5 inhibitor) resulted in a drastic reduction of metastatic lung nodules, both macroscopically and histologically [2]. In vitro, GLPG-0259 at 1-5 μM for 48 hours leads to reduction and remodeling of actin filamentation in prostate cancer cell lines LNCaP and PC3. The anti-metastatic effect is comparable to that observed with J54, a TLK1 inhibitor targeting the upstream TLK1-MK5 axis that regulates motility, invasion, and metastasis [2]. Alternative MAPKAPK5 inhibitors such as noroxoaconitine lack published data in cancer metastasis models. SB-203580 has been evaluated in cancer contexts but its anti-proliferative effects (IC50 = 85.1 μM in MDA-MB-231 breast cancer cells) are likely mediated through p38 MAPK inhibition rather than MK5-specific mechanisms.

prostate cancer metastasis MK5 TLK1 cell motility

GLPG-0259 (1195065-29-2) Optimal Research Applications: Evidence-Driven Procurement Scenarios


MAPKAPK5 (MK5/PRAK) Target Validation and Kinase Selectivity Profiling

GLPG-0259 is optimally deployed in biochemical and cellular assays requiring nanomolar-range, MAPKAPK5-selective inhibition without confounding activity against upstream MAP kinases (JNK, ERK, p38). The compound's pIC50 of 7.43 (IC50 ≈ 37 nM) against recombinant MAPKAPK5 [1] and demonstrated lack of effect on JNK, ERK, and p38 phosphorylation in cellular assays [2] make it suitable for target validation studies where attribution of biological effects specifically to MK5 inhibition is critical. Researchers should avoid substituting with broad-spectrum MAPK inhibitors (e.g., SB-203580) or low-potency alternatives (e.g., noroxoaconitine, IC50 = 37.5 μM) when MK5-specific interrogation is required.

Preclinical Rheumatoid Arthritis and Bone Metabolism Research

GLPG-0259 is validated for in vivo studies of inflammation and bone destruction in the mouse collagen-induced arthritis (CIA) model at oral doses ≥1 mg/kg, with demonstrated reduction of paw inflammation, bone destruction, and inflammatory mediators including MMP1, MMP13, TNF, and IL-6 [1][2]. The compound maintains efficacy even in established late-stage CIA disease. Researchers should note that GLPG-0259 failed to demonstrate clinical efficacy in Phase II rheumatoid arthritis trials despite robust preclinical activity [3], indicating that target engagement alone may be insufficient for therapeutic translation. This limitation is valuable context for interpreting experimental results.

Human-Relevant Pharmacokinetic Modeling and Translational Pharmacology

GLPG-0259 is the only MAPKAPK5 inhibitor with published human Phase I pharmacokinetic data, including an apparent terminal elimination half-life of 26.0 hours, dose-proportional exposure over 30-150 mg single doses, low-to-moderate inter-subject variability (CV 16-30%), and steady-state achievement within 5-8 days of once-daily dosing [1]. These parameters support pharmacokinetic modeling, allometric scaling studies, and translational pharmacology experiments requiring human PK reference data. Co-administration studies with methotrexate demonstrated no pharmacokinetic interaction [1], relevant for combination therapy modeling in RA research.

Prostate Cancer Metastasis Research: TLK1-MK5 Axis Investigation

GLPG-0259 is validated for studies of the TLK1-MK5 signaling axis in prostate cancer metastasis, with demonstrated reduction of metastatic lung nodules in PC3 tail-vein experimental metastasis models at doses of 2-10 mg/kg i.p. [1][2]. In vitro, the compound induces actin filamentation remodeling in LNCaP and PC3 prostate cancer cell lines at 1-5 μM. Researchers investigating MK5-dependent cell motility, invasion, and metastatic dissemination should select GLPG-0259 over broad-spectrum MAPK inhibitors that confound mechanistic interpretation through p38-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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